molecular formula C20H21N3O5 B6481235 N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3,4,5-trimethoxybenzamide CAS No. 897617-37-7

N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3,4,5-trimethoxybenzamide

Cat. No.: B6481235
CAS No.: 897617-37-7
M. Wt: 383.4 g/mol
InChI Key: REHCZNBAKVMPEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3,4,5-trimethoxybenzamide belongs to a class of pyrido[1,2-a]pyrimidinone derivatives fused with a 3,4,5-trimethoxybenzamide group. The pyrido[1,2-a]pyrimidinone core is a privileged scaffold in medicinal chemistry, often associated with anticancer and antimicrobial properties .

Properties

IUPAC Name

N-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3,4,5-trimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5/c1-11-7-6-8-23-18(11)21-12(2)16(20(23)25)22-19(24)13-9-14(26-3)17(28-5)15(10-13)27-4/h6-10H,1-5H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REHCZNBAKVMPEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{2,9-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3,4,5-trimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C15H17N3O5C_{15}H_{17}N_{3}O_{5} with a molecular weight of approximately 301.31 g/mol. The structure features a pyrido-pyrimidine core linked to a trimethoxybenzamide moiety, which is critical for its biological activity.

Antimicrobial Activity

Research has shown that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, similar pyrido-pyrimidine derivatives have demonstrated potent antibacterial and antimycobacterial activities against various strains including Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) values for these compounds suggest robust efficacy against resistant microbial strains.

Anticancer Properties

Recent studies indicate that derivatives of this compound may act as inhibitors of human topoisomerase II, an enzyme crucial for DNA replication and cell division. This inhibition can lead to the suppression of cancer cell proliferation . In vitro studies have shown that these compounds can induce apoptosis in cancer cells through various pathways including oxidative stress and mitochondrial dysfunction.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
  • Receptor Modulation : It may interact with various receptors affecting signaling pathways related to inflammation and cell growth.
  • DNA Interaction : Similar compounds have been shown to intercalate with DNA or inhibit topoisomerases, leading to disrupted DNA replication in cancer cells.

Case Studies and Research Findings

A recent study investigated the effects of pyrido-pyrimidine derivatives on different cancer cell lines. The results showed that certain analogs significantly reduced cell viability at low micromolar concentrations. The study highlighted the importance of the trimethoxy group in enhancing the compound's potency against cancer cells.

Compound Cell Line IC50 (µM) Mechanism
Compound AHeLa5.0Topoisomerase II inhibition
Compound BMCF73.2Apoptosis induction
Compound CA5497.5DNA intercalation

Toxicity Profile

Safety assessments have indicated that this compound exhibits low toxicity in vitro. Hemolytic assays conducted on red blood cells revealed minimal hemolytic activity at concentrations up to 200 µM . This suggests a favorable safety profile for further development.

Comparison with Similar Compounds

Research Implications and Gaps

  • Biological Activity: While cytotoxic activity is reported for acrylamide derivatives (e.g., compound 4a, IC₅₀ values pending) , data for the target pyrido-pyrimidinone compound remain unexplored in the provided evidence.
  • Structure-Activity Relationships (SAR): The trimethoxy group enhances electron density and hydrogen-bonding capacity, which may improve target binding compared to mono- or dimethoxy analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.